molecular formula C19H12N4O4 B3740926 2-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

2-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B3740926
M. Wt: 360.3 g/mol
InChI Key: GXCTYEVPMSIIKA-UHFFFAOYSA-N
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Description

2-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a nitro group, a pyridine ring, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzoxazole ring.

    Oxidation: The pyridine ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Introduction of hydroxyl or carbonyl groups on the pyridine ring.

Mechanism of Action

The mechanism of action of 2-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide largely depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both the nitro group and the benzoxazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-nitro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O4/c24-18(14-3-1-2-4-16(14)23(25)26)21-13-5-6-17-15(11-13)22-19(27-17)12-7-9-20-10-8-12/h1-11H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCTYEVPMSIIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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